Cas no 2338-21-8 (10H-Phenothiazine-10-ethanaminium,N,N,N,a-tetramethyl-)

10H-Phenothiazine-10-ethanaminium,N,N,N,a-tetramethyl- structure
2338-21-8 structure
Product Name:10H-Phenothiazine-10-ethanaminium,N,N,N,a-tetramethyl-
CAS No:2338-21-8
MF:C18H23N2S
MW:299.453623056412
CID:277558
PubChem ID:6016
Update Time:2025-04-19

10H-Phenothiazine-10-ethanaminium,N,N,N,a-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • 10H-Phenothiazine-10-ethanaminium,N,N,N,a-tetramethyl-
    • THIAZINAMIUM
    • trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium
    • EINECS 219-051-7
    • Met-Promethazine
    • UNII-666W2P28N2
    • 666W2P28N2
    • CHEMBL2111135
    • 10H-PHENOTHIAZINE-10-ETHANAMINIUM, N,N,N,.ALPHA.-TETRAMETHYL-
    • methylpromethazine
    • DTXSID001021633
    • Trimethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium
    • THIAZINAMIUM [WHO-DD]
    • 10H-Phenothiazine-10-ethanaminium, N,N,N,alpha-tetramethyl-,
    • thiazinam
    • Trimethyl(1-methyl-2-phenothiazin-10-ylethyl)-ammonium
    • N,N,N-Trimethyl-N-[1-methyl-2-(10-phenothiazinyl)ethyl]-ammonium
    • trimethyl-(1-methyl-2-phenothiazin-10-yl-ethyl)ammonium
    • 2338-21-8
    • SCHEMBL4425937
    • DB13420
    • Q7783885
    • CHEBI:135268
    • NS00008949
    • Inchi: 1S/C18H23N2S/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19/h5-12,14H,13H2,1-4H3/q+1
    • InChI Key: CDXCCYNINPIWGE-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N(C2C=CC=CC1=2)CC(C)[N+](C)(C)C

Computed Properties

  • Exact Mass: 426.06300
  • Monoisotopic Mass: 299.158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 28.5A^2

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 28.54000
  • LogP: 1.45300
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.